![molecular formula C19H17ClN6O2 B1139456 Orm-15341 CAS No. 1297537-33-7](/img/structure/B1139456.png)
Orm-15341
Overview
Description
ORM-15341 is a potent and full antagonist for the human Androgen Receptor (AR) with an IC50 value of 38 nM and the inhibition constant (Ki) value of 8 nM .
Synthesis Analysis
ORM-15341 is a major metabolite of ODM-201 . It has been shown to suppress androgen-induced cell proliferation more efficaciously than enzalutamide .Molecular Structure Analysis
The molecular formula of ORM-15341 is C19H17ClN6O2 . It is structurally distinct from any known antiandrogens including the second-generation antiandrogens enzalutamide and ARN-509 .Chemical Reactions Analysis
In competitive AR binding assays, ORM-15341 has shown to inhibit the activity of the tested mutant ARs arising in response to antiandrogen therapies .Physical And Chemical Properties Analysis
The molecular weight of ORM-15341 is 396.83 .Scientific Research Applications
1. Treatment of Castration-Resistant Prostate Cancer (CRPC) ORM-15341 is a new-generation androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer (CRPC) . Despite an initial response to androgen deprivation therapy (ADT), most patients progress to CRPC . ORM-15341, with its unique molecular structure, inhibits androgen receptor (AR) signaling, which is the main oncogenic driver of prostate cancer .
Pharmacokinetics Study
ORM-15341 has been used in pharmacokinetics studies . These studies help understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
3. Development of New Generation AR Inhibitors ORM-15341 is structurally distinct from any known anti-androgen . This unique structure has contributed to the development of a new generation of agents targeting the AR axis .
Treatment of Non-Metastatic CRPC
The ongoing Phase III trial (ARAMIS) of ORM-15341 is focused on men with non-metastatic CRPC, a disease stage for which there is currently no approved treatment .
5. Comparative Studies with Other AR Inhibitors ORM-15341 has been used in comparative studies with other AR inhibitors like abiraterone acetate and enzalutamide . These studies help understand the relative efficacy of different AR inhibitors .
Study of AR Function
In overexpressing cells (VCaP/LNCap), ORM-15341 inhibited AR function by blocking nuclear translocation of the receptor .
Mechanism of Action
Target of Action
ORM-15341, also known as ketodarolutamide, is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of darolutamide . The primary target of ORM-15341 is the androgen receptor (AR), a nuclear receptor that is activated by binding of androgen hormones . The AR signaling pathways are the main oncogenic drivers of prostate cancer and the primary target for treatment .
Mode of Action
ORM-15341 acts as a highly selective, high-affinity, competitive silent antagonist of the androgen receptor (AR) . It inhibits testosterone-induced nuclear translocation of AR . Importantly, ORM-15341 also blocks the activity of the tested mutant ARs arising in response to antiandrogen therapies, including the F876L mutation that confers resistance to enzalutamide and ARN-509 .
Biochemical Pathways
ORM-15341 affects the AR signaling pathway. By acting as an antagonist, it prevents the activation of AR by androgens, thereby inhibiting the downstream effects of AR activation. This includes the transcription of genes involved in cell growth and proliferation, which are typically upregulated in prostate cancer .
Result of Action
The antagonistic action of ORM-15341 on the AR leads to a reduction in the growth of AR-overexpressing VCaP prostate cancer cells both in vitro and in a castration-resistant VCaP xenograft model . By blocking the activity of both overexpressed and mutated ARs, ORM-15341 overcomes resistance to AR-targeted therapies .
Safety and Hazards
properties
IUPAC Name |
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBPVBVTPBWIKC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111196 | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-carboxamide, 5-acetyl-N-((1S)-2-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-1-methylethyl)- | |
CAS RN |
1297537-33-7 | |
Record name | 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ORM-15341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketodarolutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETO-DAROLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.